8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One
Overview
Description
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One is a chemical compound with the molecular formula C14H10FNO and a molecular weight of 227.24 g/mol . It is an off-white solid used primarily in research settings. This compound is part of the benzo[c]pyridine family and is known for its unique structure, which includes a fluorine atom and a dihydrobenzo ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) or other transition metals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis but optimized for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its reduced forms, potentially altering its activity.
Substitution: Common in organic chemistry, substitution reactions can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
- 8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its chloro or unsubstituted analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
13-fluoro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-10-4-5-11-9(8-10)3-6-13-12(14(11)17)2-1-7-16-13/h1-2,4-5,7-8H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLZBOCBZTZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C3=C1C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657884 | |
Record name | 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-89-3 | |
Record name | 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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